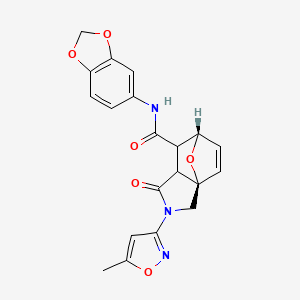
2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a propanamide moiety. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthylamine and 1-methylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar therapeutic profile.
Uniqueness
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide is unique due to its specific structural features and the presence of the methoxy and propanamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H25NO2 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(6-methoxynaphthalen-2-yl)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C19H25NO2/c1-5-6-13(2)20-19(21)14(3)15-7-8-17-12-18(22-4)10-9-16(17)11-15/h7-14H,5-6H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
MDPHDHOAVRWZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)
![3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374109.png)
![methyl 4-{[1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374114.png)


![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)
